

# 1-(5-Methoxypyrazin-2-YL)ethanone molecular structure and properties

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## Compound of Interest

Compound Name:	1-(5-Methoxypyrazin-2-YL)ethanone
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## An In-depth Technical Guide to 1-(5-Methoxypyrazin-2-yl)ethanone

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**Abstract:** This technical guide provides a comprehensive overview of **1-(5-methoxypyrazin-2-yl)ethanone**, a heterocyclic ketone of significant interest to the chemical, pharmaceutical, and sensory science industries. While specific experimental data for this compound is limited in public literature, this document, grounded in established principles of heterocyclic chemistry, offers a detailed exploration of its molecular structure, predicted analytical characteristics, a plausible synthetic workflow, and potential applications. This guide is intended for researchers, process chemists, and drug development professionals seeking to understand and utilize this molecule as a strategic building block or target compound.

## Introduction to Pyrazine Derivatives

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds. The pyrazine ring, a six-membered ring with two nitrogen atoms at positions 1 and 4, is a common scaffold in a vast array of natural and synthetic molecules. Methoxypyrazines (MPs), in particular, are renowned for their potent sensory properties, often contributing significantly to the aroma profiles of various foods and beverages, including wine, coffee, and bell peppers.<sup>[1][2]</sup> Beyond their role in flavor and fragrance, pyrazine derivatives are versatile intermediates in organic

synthesis and are core components of numerous biologically active compounds, exhibiting potential antimicrobial, antioxidant, and anti-inflammatory properties.<sup>[3]</sup> The subject of this guide, **1-(5-methoxypyrazin-2-yl)ethanone**, combines the key structural features of a methoxypyrazine with a reactive acetyl group, positioning it as a valuable molecule for both sensory applications and as a precursor in the synthesis of more complex chemical entities.

## Molecular Identity and Physicochemical Properties

The fundamental step in characterizing any chemical compound is to establish its precise molecular identity and understand its physical properties. These data points are critical for experimental design, safety assessment, and regulatory compliance.

### Chemical Identifiers

A consistent and unambiguous identification is crucial for sourcing, referencing, and regulatory purposes. The key identifiers for **1-(5-methoxypyrazin-2-yl)ethanone** are summarized below.

Identifier	Value	Source
IUPAC Name	1-(5-methoxypyrazin-2-yl)ethan-1-one	IUPAC Nomenclature
CAS Number	320592-61-8	J&K Scientific
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	-
Molecular Weight	152.15 g/mol	-
SMILES	CC(=O)c1cncc(n1)OC	-
InChI	InChI=1S/C7H8N2O2/c1-5(10)7-4-8-6(11-2)3-9-7/h3-4H,1-2H3	-

### Predicted Physicochemical Properties

While experimental data is scarce, computational models provide reliable estimates for key physicochemical properties. These predictions are invaluable for anticipating the compound's behavior in various solvents and biological systems.

Property	Predicted Value	Significance in Research
Topological Polar Surface Area (TPSA)	51.61 Å <sup>2</sup>	Influences membrane permeability and drug absorption.
LogP (Octanol-Water Partition Coeff.)	0.85	Predicts lipophilicity and distribution in biological systems.
Hydrogen Bond Acceptors	4	Indicates potential for intermolecular interactions.
Hydrogen Bond Donors	0	Lack of donor sites affects solubility and binding.
Rotatable Bonds	2	Relates to conformational flexibility.

## Spectroscopic and Analytical Characterization (Predicted)

Spectroscopic analysis is essential for structure elucidation and purity confirmation. Based on the known structure of **1-(5-methoxypyrazin-2-yl)ethanone**, we can predict the key features of its NMR, IR, and Mass spectra. This predictive analysis serves as a benchmark for researchers synthesizing or analyzing this compound.

### Predicted <sup>1</sup>H NMR Spectrum

The proton NMR spectrum is expected to be highly informative, with distinct signals for each set of non-equivalent protons.

- ~8.6-8.8 ppm (singlet, 1H): This signal corresponds to the proton at position 3 of the pyrazine ring (H-3). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the acetyl group.
- ~8.1-8.3 ppm (singlet, 1H): This signal corresponds to the proton at position 6 of the pyrazine ring (H-6). It is deshielded by the adjacent nitrogen but shielded relative to H-3 by the

methoxy group.

- ~4.0-4.2 ppm (singlet, 3H): This signal is attributed to the three protons of the methoxy group (-OCH<sub>3</sub>).
- ~2.6-2.8 ppm (singlet, 3H): This signal represents the three protons of the acetyl methyl group (-COCH<sub>3</sub>).

Caption: Predicted <sup>1</sup>H NMR assignments for **1-(5-methoxypyrazin-2-yl)ethanone**.

## Predicted <sup>13</sup>C NMR Spectrum

The carbon NMR will complement the proton data, showing distinct signals for each carbon environment.

- ~195-200 ppm: Carbonyl carbon of the acetyl group.
- ~155-160 ppm: C-5, the carbon attached to the methoxy group.
- ~145-150 ppm: C-2, the carbon attached to the acetyl group.
- ~140-145 ppm: C-3, the carbon atom between the nitrogen and the acetyl-substituted carbon.
- ~135-140 ppm: C-6, the carbon atom between the nitrogen and the methoxy-substituted carbon.
- ~55-60 ppm: Methoxy carbon (-OCH<sub>3</sub>).
- ~25-30 ppm: Acetyl methyl carbon (-COCH<sub>3</sub>).

## Predicted Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

- ~1700-1720 cm<sup>-1</sup> (strong, sharp): C=O stretch of the ketone. Conjugation with the pyrazine ring may lower this frequency slightly compared to a simple alkyl ketone.[\[4\]](#)

- $\sim 1580\text{-}1620\text{ cm}^{-1}$  (medium): C=N and C=C stretching vibrations within the aromatic pyrazine ring.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$  (strong): Asymmetric C-O-C stretch of the aryl ether (methoxy group).
- $\sim 1000\text{-}1100\text{ cm}^{-1}$  (medium): Symmetric C-O-C stretch of the aryl ether.
- $\sim 2950\text{-}3000\text{ cm}^{-1}$  (weak):  $\text{sp}^3$  C-H stretch of the methyl groups.
- $\sim 3050\text{-}3100\text{ cm}^{-1}$  (weak):  $\text{sp}^2$  C-H stretch of the pyrazine ring protons.

## Predicted Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) would provide the molecular weight and structural information through fragmentation.

- Molecular Ion ( $\text{M}^+$ ): A distinct peak is expected at  $\text{m/z} = 152$ , corresponding to the molecular weight of the compound.
- Key Fragments:
  - $\text{m/z} = 137$  ( $[\text{M}-\text{CH}_3]^+$ ): Loss of a methyl radical from the acetyl group via alpha-cleavage, a very common fragmentation for methyl ketones.
  - $\text{m/z} = 109$  ( $[\text{M}-\text{CH}_3\text{CO}]^+$ ): Loss of the entire acetyl group as a radical.
  - $\text{m/z} = 43$  ( $[\text{CH}_3\text{CO}]^+$ ): The acylium ion, which is often a prominent peak for methyl ketones.

## Synthesis and Purification Workflow

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. Below is a proposed workflow for the synthesis of **1-(5-methoxypyrazin-2-yl)ethanone**, based on established heterocyclic chemistry.

## Proposed Synthetic Route

The synthesis can be envisioned as a two-step process starting from commercially available 2-amino-5-chloropyrazine.

- Nucleophilic Aromatic Substitution ( $S_NAr$ ): The chloro group at C-5 is displaced by a methoxide source (e.g., sodium methoxide) to form 5-methoxypyrazin-2-amine. The electron-withdrawing nature of the pyrazine ring facilitates this reaction.
- Acylation via Sandmeyer-type Reaction: The amino group at C-2 can be converted to an acetyl group. This is a more complex transformation than a simple acylation. A plausible route involves diazotization of the amine followed by a reaction with a suitable acetylating agent, or a metal-catalyzed cross-coupling reaction. A more direct, albeit potentially lower-yielding, approach could involve direct acylation of a lithiated pyrazine intermediate. A practical approach would be a reaction of a 2-halopyrazine with a suitable acetylating reagent under palladium catalysis.

For the purpose of this guide, we will outline a workflow starting from 2-chloro-5-methoxypyrazine.

## Experimental Protocol: Synthesis of 1-(5-Methoxypyrazin-2-yl)ethanone

Disclaimer: This is a theoretical protocol and must be adapted and optimized under proper laboratory conditions by qualified personnel.

### Step 1: Synthesis of 2-Chloro-5-methoxypyrazine

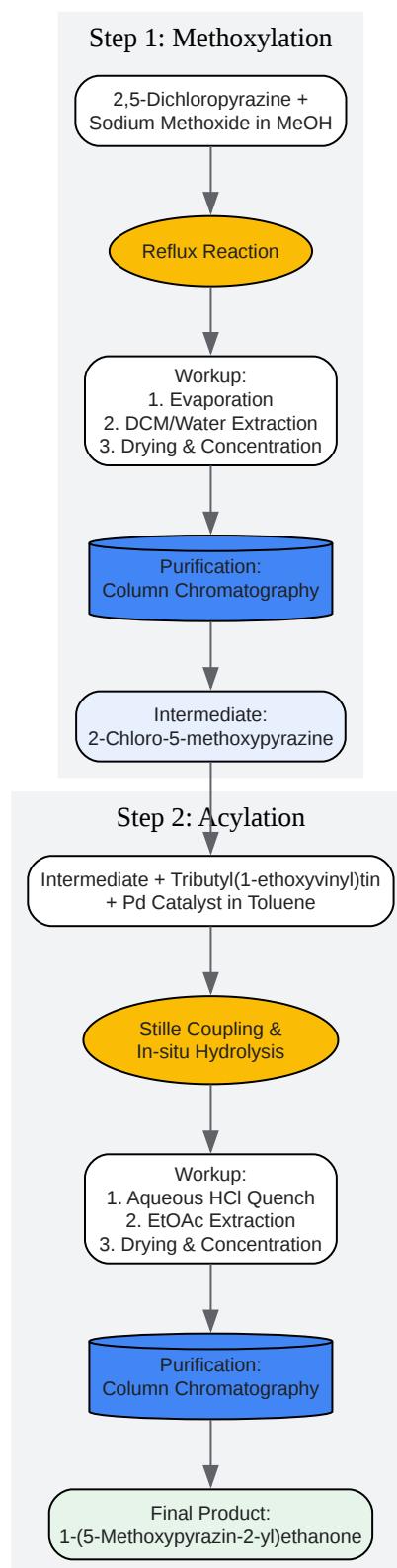
- Reagents: 2,5-Dichloropyrazine, Sodium Methoxide ( $NaOMe$ ), Methanol ( $MeOH$ ).
- Procedure:
  - Dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
  - Carefully add sodium methoxide (1.1 eq) portion-wise to the solution at room temperature.
  - Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
  - Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

- Resuspend the residue in dichloromethane and wash with water to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

### Step 2: Palladium-Catalyzed Acylation

- Reagents: 2-Chloro-5-methoxypyrazine, Tributyl(1-ethoxyvinyl)tin, Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ), Anhydrous Toluene.
- Procedure:
  - To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chloro-5-methoxypyrazine (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and the palladium catalyst (0.05 eq).
  - Add anhydrous toluene via syringe and heat the mixture to reflux.
  - Monitor the reaction by TLC. Upon consumption of the starting material, cool the reaction to room temperature.
  - Quench the reaction with aqueous HCl (e.g., 1M solution) and stir vigorously for 1 hour to hydrolyze the enol ether to the ketone.
  - Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
  - Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure **1-(5-methoxypyrazin-2-yl)ethanone**.

## Synthesis and Purification Workflow Diagram

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Caption: Proposed workflow for the synthesis and purification of the target compound.

## Applications and Research Significance

The unique structure of **1-(5-methoxypyrazin-2-yl)ethanone** suggests its utility in two primary domains: sensory science and medicinal chemistry.

- **Flavor and Fragrance Industry:** Methoxypyrazines are potent aroma compounds responsible for "green" or "vegetative" notes.[2] The combination of the methoxy group and the acetyl moiety, which can impart nutty or roasted notes, makes this compound a compelling target for sensory analysis. It could serve as a novel flavoring agent in savory foods or as a component in complex fragrance formulations.[3][5]
- **Medicinal Chemistry and Drug Discovery:** The pyrazine nucleus is a privileged scaffold in medicinal chemistry. The presence of two distinct functional groups—an ether and a ketone—on the **1-(5-methoxypyrazin-2-yl)ethanone** core allows for diverse chemical modifications. The ketone can undergo reactions like nucleophilic addition, condensation, or reduction, while the methoxy group could be a site for demethylation to reveal a reactive hydroxyl group. This makes the molecule an excellent starting point for building libraries of more complex compounds to be screened for biological activity against various therapeutic targets.[3]

## Safety, Handling, and Storage

Specific toxicological data for **1-(5-methoxypyrazin-2-yl)ethanone** is not readily available. Therefore, it must be handled with the standard precautions for a novel laboratory chemical.

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and incompatible materials.
- **Safety:** Based on related structures like 2-acetyl-5-methylpyrazine, this compound may cause skin, eye, and respiratory irritation.[6]

## Conclusion

**1-(5-methoxypyrazin-2-yl)ethanone** is a heterocyclic compound with significant untapped potential. While a comprehensive experimental profile is yet to be published, this guide provides a robust, scientifically-grounded framework for its identity, predicted analytical characteristics, synthesis, and application. Its dual-functionality makes it a valuable target for chemists in both the flavor and pharmaceutical industries. The predictive data and synthetic workflows presented herein are designed to accelerate research and development efforts focused on this promising molecule.

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